Cas no 910444-28-9 (Piperazine, 2-[2-(methylthio)ethyl]-)
910444-28-9 structure
Product Name:Piperazine, 2-[2-(methylthio)ethyl]-
Numero CAS:910444-28-9
MF:C7H16N2S
MW:160.280340194702
CID:995562
PubChem ID:55253313
Update Time:2025-04-20
Piperazine, 2-[2-(methylthio)ethyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Piperazine, 2-[2-(methylthio)ethyl]-
- (R)-2-(2-METHYLSULFANYL-ETHYL)-PIPERAZINE
- 1240590-58-2
- 910444-28-9
- AKOS006287490
- 2-(2-(METHYLTHIO)ETHYL)PIPERAZINE
- AB36160
- 2-(2-METHYLSULFANYL-ETHYL)-PIPERAZINE
- AB36163
- (S)-2-(2-METHYLSULFANYL-ETHYL)-PIPERAZINE
- AB36162
- DB-277775
- Piperazine, 2-[2-(methylthio)ethyl]-
-
- Inchi: 1S/C7H16N2S/c1-10-5-2-7-6-8-3-4-9-7/h7-9H,2-6H2,1H3
- Chiave InChI: NZBBWOPWPJZFHC-UHFFFAOYSA-N
- Sorrisi: S(C)CCC1CNCCN1
Proprietà calcolate
- Massa esatta: 160.10341969g/mol
- Massa monoisotopica: 160.10341969g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 10
- Conta legami ruotabili: 3
- Complessità: 87.7
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 49.4Ų
Piperazine, 2-[2-(methylthio)ethyl]- Letteratura correlata
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
910444-28-9 (Piperazine, 2-[2-(methylthio)ethyl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso